molecular formula C19H17N3O B7812753 (2-(2-(4-(Dimethylamino)phenyl)ethenyl)-6-methyl-4H-pyran-4-ylidene)propanedinitrile

(2-(2-(4-(Dimethylamino)phenyl)ethenyl)-6-methyl-4H-pyran-4-ylidene)propanedinitrile

Cat. No. B7812753
M. Wt: 303.4 g/mol
InChI Key: YLYPIBBGWLKELC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(2-(4-(Dimethylamino)phenyl)ethenyl)-6-methyl-4H-pyran-4-ylidene)propanedinitrile is a useful research compound. Its molecular formula is C19H17N3O and its molecular weight is 303.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-(2-(4-(Dimethylamino)phenyl)ethenyl)-6-methyl-4H-pyran-4-ylidene)propanedinitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(2-(4-(Dimethylamino)phenyl)ethenyl)-6-methyl-4H-pyran-4-ylidene)propanedinitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiative Energy Transfer in Waveguide Structures

(2-(2-(4-(Dimethylamino)phenyl)ethenyl)-6-methyl-4H-pyran-4-ylidene)propanedinitrile (DCM) demonstrates significant applications in the field of optoelectronics, specifically in radiative energy transfer and amplified spontaneous emission (ASE). A study by Soniya et al. (2020) explored the efficient ASE of rhodamine 640 in asymmetric-coupled-waveguides, where one waveguide contained DCM and the other rhodamine 640. The study highlighted the use of DCM in enhancing ASE, reducing the ASE threshold significantly when compared to the rhodamine waveguiding layer alone (Soniya, Aswathy, Anagha, & Alee, 2020).

Chemosensor for Low pH Values

DCM has been utilized in developing intramolecular charge transfer (ICT) chemosensors for low pH values. A study by Kim et al. (2014) focused on designing and synthesizing DPM, a derivative of DCM, to investigate its spectroscopic and pH-sensing properties. This research indicated that DCM derivatives could be effective in detecting changes in pH, with the sensor exhibiting a pH-dependent ratiometric absorption property in the range of pH 0-3 (Kim, Kim, & Kim, 2014).

Fluorescence Enhancement in Dye-Doped Polymers

DCM has shown promising results in fluorescence enhancement when doped in polymer matrices. Lu et al. (2004) found that DCM doped in polystyrene (PS) matrices displayed superior net gain and lower loss compared to other dyes, attributing these improvements to the larger free volume of DCM caused by the introduction of steric spacer groups into the DCM molecule (Lu, Zhong, & Ma, 2004).

Optical Properties in Nanoparticle-Doped Laser Medium

Research has also explored the impact of DCM on the optical properties of gold nanoparticle/dye-doped polymethylmethacrylate (PMMA). Hoa et al. (2016) investigated the influence of gold nanoparticles on the absorption and fluorescence emission spectra of DCM laser dye, observing fluorescence quenching and enhancement depending on the nanoparticle concentrations. This study demonstrated the potential of DCM in improving the thermal photodegradation properties and laser emission efficiency in such mediums (Hoa, Lien, Duong, Duong, & An, 2016).

Investigation in Organic Nanocrystal Precipitation

DCM's role extends to the field of nanotechnology, particularly in the synthesis of organic nanocrystals. Kowalczyk et al. (2018) conducted an investigation into the key process parameters in the precipitation of DCM fluorescent nanocrystals, demonstrating the versatility of DCM in producing nanocrystals with high monodispersity and intense fluorescence (Kowalczyk, Wojasiński, Wasiak, & Ciach, 2018).

properties

IUPAC Name

2-[2-[2-[4-(dimethylamino)phenyl]ethenyl]-6-methylpyran-4-ylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-14-10-16(17(12-20)13-21)11-19(23-14)9-6-15-4-7-18(8-5-15)22(2)3/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYPIBBGWLKELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C#N)C#N)C=C(O1)C=CC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(2-(4-(Dimethylamino)phenyl)ethenyl)-6-methyl-4H-pyran-4-ylidene)propanedinitrile

CAS RN

51325-91-8
Record name 4-(Dicyanomethylene)-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51325-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051325918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(2-(4-(Dimethylamino)phenyl)ethenyl)-6-methyl-4H-pyran-4-ylidene)propanedinitrile
Reactant of Route 2
Reactant of Route 2
(2-(2-(4-(Dimethylamino)phenyl)ethenyl)-6-methyl-4H-pyran-4-ylidene)propanedinitrile
Reactant of Route 3
Reactant of Route 3
(2-(2-(4-(Dimethylamino)phenyl)ethenyl)-6-methyl-4H-pyran-4-ylidene)propanedinitrile
Reactant of Route 4
(2-(2-(4-(Dimethylamino)phenyl)ethenyl)-6-methyl-4H-pyran-4-ylidene)propanedinitrile
Reactant of Route 5
Reactant of Route 5
(2-(2-(4-(Dimethylamino)phenyl)ethenyl)-6-methyl-4H-pyran-4-ylidene)propanedinitrile
Reactant of Route 6
Reactant of Route 6
(2-(2-(4-(Dimethylamino)phenyl)ethenyl)-6-methyl-4H-pyran-4-ylidene)propanedinitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.